2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 1-benzofuran-2-carboxylate
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Overview
Description
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features both benzothiazole and benzofuran moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with a suitable carboxylic acid derivative, followed by esterification with 1-benzofuran-2-carboxylic acid . The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or benzofuran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The benzofuran ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Shares the benzothiazole moiety and exhibits similar biological activities.
Methyl 2-(1,3-benzothiazol-6-yl)acetate: Another benzothiazole derivative with comparable chemical properties.
Benzofuran derivatives: Compounds like 2-benzofuranamine that share the benzofuran structure.
Uniqueness
[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]METHYL 1-BENZOFURAN-2-CARBOXYLATE is unique due to its dual benzothiazole and benzofuran moieties, which confer a combination of biological activities and chemical reactivity not commonly found in single-structure compounds. This duality enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H14N2O5S |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H14N2O5S/c1-24-12-6-7-13-16(9-12)27-19(20-13)21-17(22)10-25-18(23)15-8-11-4-2-3-5-14(11)26-15/h2-9H,10H2,1H3,(H,20,21,22) |
InChI Key |
SIDKBBWNMNELCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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